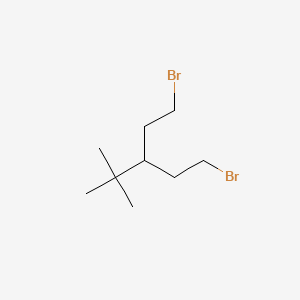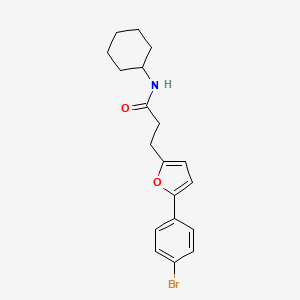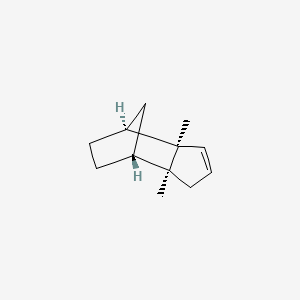![molecular formula C16H13N3O3 B11944013 10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione CAS No. 81599-81-7](/img/structure/B11944013.png)
10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fenil-4-oxa-8,10,12-triazapentaciclo[5.5.2.02,6.03,5.08,12]tetradeca-13-eno-9,11-diona es un compuesto orgánico complejo caracterizado por su singular estructura pentacíclica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 10-Fenil-4-oxa-8,10,12-triazapentaciclo[5.5.2.02,6.03,5.08,12]tetradeca-13-eno-9,11-diona normalmente implica un proceso de varios pasos. Un método común incluye la condensación de tres componentes de N1-feniltiocarbamida con salicilaldehído y el éter de ácido acetoacético en presencia de ácido trifluoroacético . Esta reacción produce el compuesto deseado a través de una serie de pasos intermedios, los cuales son cuidadosamente controlados para garantizar una alta pureza y rendimiento.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar la eficiencia y minimizar los costos. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas también podría explorarse para mejorar la escalabilidad de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
10-Fenil-4-oxa-8,10,12-triazapentaciclo[5.5.2.02,6.03,5.08,12]tetradeca-13-eno-9,11-diona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en posiciones susceptibles al ataque nucleofílico.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en soluciones acuosas o alcohólicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
10-Fenil-4-oxa-8,10,12-triazapentaciclo[5.5.2.02,6.03,5.08,12]tetradeca-13-eno-9,11-diona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente por sus propiedades antiinflamatorias y analgésicas.
Mecanismo De Acción
El mecanismo de acción de 10-Fenil-4-oxa-8,10,12-triazapentaciclo[5.5.2.02,6.03,5.08,12]tetradeca-13-eno-9,11-diona implica su interacción con objetivos moleculares específicos. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Por ejemplo, sus efectos antiinflamatorios pueden estar mediados a través de la inhibición de las enzimas ciclooxigenasas, reduciendo la producción de mediadores proinflamatorios .
Comparación Con Compuestos Similares
Compuestos similares
- Etil 9-metil-10-fenil-11-tio-8-oxa-10,12-diazatriciclo[7.3.1.02,7]trideca-2(7),3,5-trieno-13-carboxilato
- 13-(N-Arilaminocarbonil)-9-metil-11-tio-8-oxa-10,12-diazatriciclo[7.3.1.02,7]trideca-2,4,6-trienos
Unicidad
10-Fenil-4-oxa-8,10,12-triazapentaciclo[5.5.2.02,6.03,5.08,12]tetradeca-13-eno-9,11-diona destaca por su estructura pentacíclica, que confiere propiedades químicas y físicas únicas.
Propiedades
Número CAS |
81599-81-7 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
10-phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione |
InChI |
InChI=1S/C16H13N3O3/c20-15-17(8-4-2-1-3-5-8)16(21)19-10-7-6-9(18(15)19)11-12(10)14-13(11)22-14/h1-7,9-14H |
Clave InChI |
QLHSLXIBVPVVQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)N3C4C=CC(N3C2=O)C5C4C6C5O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)

![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)


